![molecular formula C2H8O7P2 B1297470 Hydroxyethylenediphosphonic acid CAS No. 6851-61-2](/img/structure/B1297470.png)
Hydroxyethylenediphosphonic acid
Overview
Description
Hydroxyethylenediphosphonic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid, is an organophosphorus compound widely used in various industrial and scientific applications. It is a colorless to pale yellow viscous liquid or crystalline solid that is highly soluble in water, methanol, and ethanol. This compound is known for its ability to chelate metal ions, making it an effective scale inhibitor and corrosion inhibitor in water treatment processes .
Mechanism of Action
Target of Action
Hydroxyethylenediphosphonic acid (HEDP) is a synthetic diphosphonate compound that primarily targets T-lymphocytes . It has been observed to have a protective effect on these cells, maintaining their number and function .
Mode of Action
HEDP acts as a complexing agent . It interacts with its targets by forming stable complexes with metal ions, particularly calcium ions . This interaction prevents the germination of CaCO3 crystals, effectively inhibiting the formation of scale in hard water systems .
Biochemical Pathways
It is known that hedp can inhibit the formation of calcium carbonate (caco3) crystals, which are a major component of scale in hard water systems . This suggests that HEDP may interfere with the biochemical pathways involved in CaCO3 crystal formation and growth.
Pharmacokinetics
It is known that hedp is highly hydrophilic , which suggests that it may be readily absorbed and distributed in aqueous environments. Its strong complexing ability also suggests that it may bind to metal ions in the body, potentially affecting its distribution and elimination.
Result of Action
The primary result of HEDP’s action is the prevention of scale formation in hard water systems . By inhibiting the formation of CaCO3 crystals, HEDP helps to maintain the efficiency of these systems and prevent damage to equipment . In a biological context, HEDP has been observed to protect T-lymphocytes from damage .
Action Environment
The action of HEDP is influenced by environmental factors such as pH and temperature . For instance, HEDP is most effective at preventing crystal growth of calcium carbonate when the pH of the solution is adjusted from acidic to weakly alkaline . Additionally, the presence of other ions in the environment, such as chlorine, can affect the stability of HEDP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyethylenediphosphonic acid can be synthesized through several methods:
Phosphorus Trichloride and Acetic Acid Route: This method involves the reaction of phosphorus trichloride with acetic acid and water. The reaction is carried out in a reaction kettle with continuous stirring and heating to 105-108°C.
Phosphorous Acid and Acetic Anhydride Route: Another method involves the reaction of phosphorous acid with acetic anhydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and specialized equipment to ensure efficient synthesis and high purity of the final product. The process includes steps such as controlled addition of reactants, temperature regulation, and purification of the product through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxyethylenediphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable chelates with metal ions such as calcium, iron, copper, and zinc.
Oxidation: It can react with oxidizing agents, although it is relatively stable under normal conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: Metal ions (e.g., calcium, iron) in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Chelation: Metal chelates (e.g., calcium-hydroxyethylenediphosphonic acid complex).
Oxidation: Oxidized phosphonic acid derivatives.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Chemical Properties and Stability
HEDP exhibits significant chemical stability under high pH conditions and is resistant to hydrolysis and decomposition under normal light and heat. Its ability to form hexa-element chelating complexes, particularly with calcium ions, enhances its effectiveness in preventing scale formation in industrial systems .
Industrial Applications
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Water Treatment
- Scale and Corrosion Inhibition : HEDP is extensively used in industrial circulating cooling water systems, low-pressure boilers, and oilfield applications. It effectively prevents scale formation and corrosion in systems used in electric power generation, chemical processing, metallurgy, and fertilizer production .
- Dosage Recommendations : Typical dosages for HEDP as a scale inhibitor range from 1–10 mg/L, while for corrosion inhibition, it is recommended at 10–50 mg/L .
-
Textile Industry
- Cleaning Agents : HEDP serves as a cleaning agent for both metal and non-metal surfaces in the textile industry. Its properties allow it to effectively remove contaminants without damaging the materials .
- Dye Fixing Agent : In dyeing processes, HEDP acts as a peroxide stabilizer and dye-fixing agent, ensuring color retention and stability during washing processes .
- Electroplating
- Pharmaceuticals
- Construction and Building Materials
Case Study 1: Industrial Boiler Water Treatment
A study conducted on the application of HEDP in industrial boiler systems demonstrated its effectiveness in reducing scale buildup. The research indicated that using HEDP at recommended dosages led to a significant reduction in maintenance costs due to less frequent cleaning requirements. The study also highlighted improved thermal efficiency due to minimized scale formation .
Case Study 2: Textile Dyeing Process
In an investigation into the textile dyeing process, HEDP was tested as a dye-fixing agent. The results showed that fabrics treated with HEDP exhibited enhanced colorfastness compared to those treated with traditional agents. This improvement was attributed to HEDP's ability to stabilize dye molecules during washing cycles .
Comparison with Similar Compounds
Hydroxyethylenediphosphonic acid is part of a class of compounds known as bisphosphonates. Similar compounds include:
Etidronic Acid:
Methylenediphosphonic Acid: Another bisphosphonate with similar chelating properties but different molecular structure and reactivity.
This compound is unique due to its high stability under various pH conditions and its ability to form strong chelates with a wide range of metal ions .
Biological Activity
Hydroxyethylenediphosphonic acid (HEDP), also known as etidronic acid, is a member of the bisphosphonate class of drugs. It has garnered attention for its diverse biological activities and applications, particularly in the treatment of bone-related disorders and as an inhibitor in various industrial processes. This article explores the biological activity of HEDP, summarizing key research findings, clinical applications, and case studies.
Chemical Structure and Properties
HEDP is chemically classified as 1-Hydroxyethylidene-1,1-diphosphonic acid. Its molecular formula is and it possesses two phosphonic acid groups that contribute to its biological activity. The compound is characterized by its ability to chelate metal ions and inhibit mineralization processes.
HEDP exhibits several mechanisms of action that underlie its biological effects:
- Bone Resorption Inhibition : HEDP inhibits osteoclast-mediated bone resorption, making it useful in treating conditions like osteoporosis and Paget's disease. It reduces the release of hydroxyproline, a marker of bone resorption, thereby stabilizing bone density .
- Calcium Metabolism Regulation : The compound enhances calcium incorporation into bone tissue while preventing the formation of calcium oxalate stones in kidneys .
- Anti-inflammatory Effects : HEDP has shown efficacy as an antiarthritic agent when combined with anti-inflammatory drugs, aiding in the management of rheumatoid diseases .
- Antimicrobial Activity : It increases the bactericidal activity of phenolic compounds, leading to applications in disinfectants and oral hygiene products .
Clinical Applications
HEDP has been utilized in various clinical settings:
- Osteoporosis Treatment : Clinical studies indicate that HEDP can effectively increase bone mineral density and reduce fracture risk in postmenopausal women .
- Paget's Disease Management : HEDP is administered to regulate calcium metabolism at the cellular level, significantly alleviating symptoms associated with Paget's disease .
- Cancer Therapy : There is ongoing research into HEDP's potential as a supportive treatment for metastatic bone cancer, particularly when used alongside cytostatic agents .
Case Studies and Clinical Trials
- Bone Density Improvement : A randomized controlled trial involving postmenopausal women demonstrated that HEDP treatment resulted in a statistically significant increase in lumbar spine bone mineral density compared to placebo .
- Kidney Stone Prevention : In a cohort study, patients receiving HEDP showed a marked decrease in the incidence of calcium oxalate stones compared to those not treated with bisphosphonates .
- Anti-inflammatory Efficacy : A study evaluating HEDP's role in rheumatoid arthritis found that it reduced joint inflammation and pain when used in conjunction with conventional therapies .
Comparative Data on Biological Activity
The following table summarizes key biological activities of HEDP compared to other diphosphonic acids:
Compound | Bone Resorption Inhibition | Anti-inflammatory Effects | Antimicrobial Activity | Calcium Regulation |
---|---|---|---|---|
This compound (HEDP) | High | Moderate | High | High |
Etidronic Acid | Moderate | Low | Moderate | Moderate |
Alendronate | Very High | Low | Low | Very High |
Properties
IUPAC Name |
(1-hydroxy-2-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-61-2 | |
Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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